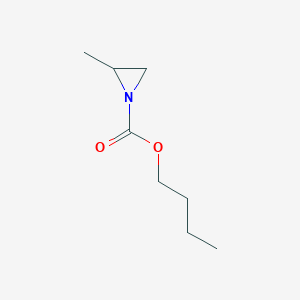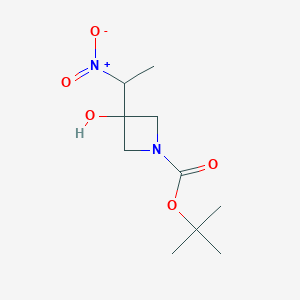
Butyl 2-methylaziridine-1-carboxylate
Descripción general
Descripción
Butyl 2-methylaziridine-1-carboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrocatalytic Carboxylation : A study by Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, which included 1-butyl-3-methyllimidazolium tetrafluoborate. This research highlights the potential of using ionic liquids for environmentally-friendly chemical transformations (Feng, Q., Huang, K., Liu, S., & Wang, X., 2010).
Catalysis and Reactivity Studies : Ardura et al. (2006) conducted a theoretical study on the rhodium(I) catalyzed carbonylative ring expansion of aziridines to beta-lactams, providing insights into the regioselectivity and reactivity of similar compounds (Ardura, D., López, R., & Sordo, T., 2006).
Room Temperature Ring-Opening Reactions : Butler, Inman, and Alper (2000) described cycloaddition reactions of 2-vinylaziridines with various heterocumulenes, demonstrating the versatility of aziridines in synthetic chemistry (Butler, Inman, & Alper, 2000).
CO2 Solvation and Chemical Reactions : Besnard et al. (2012) investigated the solvation of CO2 in 1-butyl-3-methylimidazolium acetate, revealing important chemical reactions and solvation behavior relevant to ionic liquids and carboxylation processes (Besnard, M., Cabaço, M. I., Chávez, F. V., Pinaud, N., Sebastião, P., Coutinho, J., Mascetti, J., & Danten, Y., 2012).
Synthesis of Carboxylate Esters : Nicola et al. (2016) discussed the synthesis of carbamate esters from amines using 1-Butyl-3-methylimidazolium hydrogen carbonate, showcasing the application of ionic liquids in esterification processes (Nicola, A. D., Arcadi, A., & Rossi, L., 2016).
Highly Stereoselective Hydroformylation : Kollár and Sándor (1993) researched the hydroformylation of a 1,3-oxazoline derivative, highlighting the role of stereoselectivity in the synthesis of valuable intermediates for amino acid derivatives (Kollár, L., & Sándor, P., 1993).
Investigation of Anticorrosive Behaviour : Praveen et al. (2021) investigated the anticorrosive properties of a novel tert-butyl piperazine-1-carboxylate compound, demonstrating its potential in protecting carbon steel in acidic environments (Praveen, B., Prasanna, B., Mallikarjuna, N., Jagadeesh, M., Hebbar, N., & Rashmi, D., 2021).
Propiedades
IUPAC Name |
butyl 2-methylaziridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-4-5-11-8(10)9-6-7(9)2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLLPVXEAGNREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B8254516.png)

![Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B8254527.png)





![[[(1R)-cyclopent-2-en-1-yl]-phenylphosphoryl]benzene;cyclopentyl(diphenyl)phosphane;iron](/img/structure/B8254592.png)

![4-((2-Bromo-[1,1'-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde](/img/structure/B8254608.png)
![(S)-6-hydroxy-8-(1-hydroxy-2-(1-(4-methoxyphenyl)-2-methylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8254610.png)